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molecular formula C16H16N2 B8550447 Cinnamaldehyde 1-methyl-1-phenylhydrazone

Cinnamaldehyde 1-methyl-1-phenylhydrazone

Cat. No. B8550447
M. Wt: 236.31 g/mol
InChI Key: ZSBHGKJZMOSKGW-UHFFFAOYSA-N
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Patent
US04332948

Procedure details

6.6 g of cinnamaldehyde and 6.1 g of 1-methyl-1-phenylhydrazine were added to 50 ml of ethanol. To the mixture, two or three drops of 1 N hydrochloric acid were added. The mixture was heated and refluxed for about one hour. The reaction mixture was cooled and the crystals then separated, which were then collected on a suction funnel. The thus obtained crude cinnamaldehyde 1-methyl-1-phenylhydrazone was recrystallized from ethanol. The yield was 6.8 g (57.6%) of light yellow needle-like crystals which melt at 113.5°-114.5° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:11][N:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH2:13]>Cl.C(O)C>[CH3:11][N:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[N:13]=[CH:1][CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
Quantity
6.1 g
Type
reactant
Smiles
CN(N)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the crystals then separated
CUSTOM
Type
CUSTOM
Details
which were then collected on a suction funnel

Outcomes

Product
Name
Type
product
Smiles
CN(N=CC=CC1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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